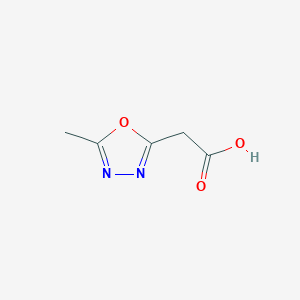

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

説明

“2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Oxadiazoles, including “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid”, have been found to exhibit a wide range of chemical reactions. They can interact with various biological targets such as nucleic acids, enzymes, and globular proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, while the molecular weight can be determined using mass spectrometry .科学的研究の応用

Antimicrobial Agents

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid has shown significant potential as an antimicrobial agent. Research indicates that compounds containing the oxadiazole moiety exhibit strong activity against various bacterial and fungal strains. This makes them promising candidates for developing new antibiotics and antifungal medications .

Anticancer Research

The compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of oxadiazole can inhibit the proliferation of cancer cells. This is particularly relevant in the development of chemotherapeutic agents, where 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid derivatives could be optimized for higher efficacy and lower toxicity .

Antioxidant Properties

Oxadiazole derivatives, including 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid, have been evaluated for their antioxidant potential. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This application is crucial in preventing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Agents

Research has shown that oxadiazole derivatives possess anti-inflammatory properties. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid can be used to develop new anti-inflammatory drugs that may offer better efficacy and fewer side effects compared to current treatments. This is particularly important for chronic inflammatory conditions like arthritis .

Agricultural Chemicals

In the field of agriculture, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid can be used to develop new pesticides and herbicides. Its antimicrobial properties can help protect crops from bacterial and fungal infections, while its potential as a herbicide can aid in weed control, thereby improving crop yields and quality .

Material Science

The compound is also explored in material science for its potential use in creating new polymers and materials with unique properties. These materials can be used in various applications, including coatings, adhesives, and nanomaterials, due to their stability and functional versatility .

Pharmaceutical Intermediates

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for creating more complex molecules used in drug development .

Environmental Applications

Lastly, the compound has potential applications in environmental science. It can be used in the development of sensors and materials for detecting and removing pollutants from the environment. This includes applications in water purification and air quality monitoring .

作用機序

Target of Action

Similar compounds, such as nitrofurans, have been reported to target proteins like aldose reductase .

Mode of Action

It’s worth noting that oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .

Biochemical Pathways

Oxadiazoles have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Similar compounds have been reported to have positive oral bioavailability .

Result of Action

Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer effects .

将来の方向性

Oxadiazoles, including “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid”, have shown promise in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic routes, investigating their mechanism of action, and evaluating their potential applications in medicine and other fields.

特性

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZOVEKBDTVUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3169695.png)

amine](/img/structure/B3169714.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3169716.png)

![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3169732.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)

![2-{2-[5-(tert-Butyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetic acid](/img/structure/B3169776.png)